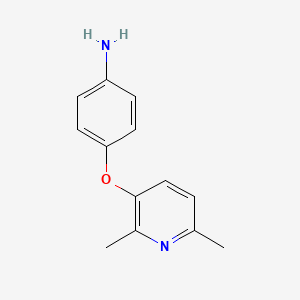
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol . Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as drug discovery, agriculture, and material science .
Métodos De Preparación
The synthesis of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, alkyl halides, and various aldehydes and ketones . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-hydrazinyl-N,6-dimethylpyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4,6-dimethyl-2-pyrimidinamine: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological properties.
N,N-dimethylpyrimidin-4-amine: Similar core structure but without the hydrazinyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H11N5 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-3-5(10-7)8-4-9-6/h3-4H,7H2,1-2H3,(H,8,9,10) |
Clave InChI |
FXKXPLIJDMZYKQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)


![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)




![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
